Imeglimin hydrochloride

Description

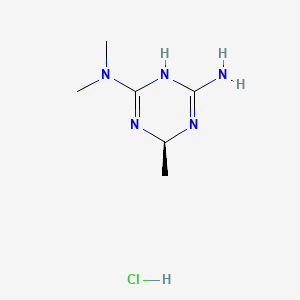

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4R)-6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N5.ClH/c1-4-8-5(7)10-6(9-4)11(2)3;/h4H,1-3H3,(H3,7,8,9,10);1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHLCYMTNMEXKZ-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1N=C(NC(=N1)N(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1N=C(NC(=N1)N(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2650481-44-8 | |

| Record name | Imeglimin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2650481448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMEGLIMIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN7P3P5BYB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Core Mechanism: Targeting Mitochondrial Bioenergetics

An In-Depth Technical Guide to the Mechanism of Action of Imeglimin Hydrochloride

Executive Summary

Imeglimin is a first-in-class oral antihyperglycemic agent belonging to the "glimin" class of drugs, designed to address the core pathophysiological defects of type 2 diabetes (T2D). Its mechanism of action is unique, targeting mitochondrial bioenergetics to produce a dual effect: enhancing glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and improving insulin sensitivity in peripheral tissues, primarily the liver and skeletal muscle.[1][2] At a molecular level, Imeglimin corrects mitochondrial dysfunction, a key underlying factor in T2D pathogenesis.[2][3] It rebalances the activity of the mitochondrial respiratory chain, reduces oxidative stress, and prevents mitochondrial-mediated cell death.[3][4] This comprehensive guide details the molecular pathways, presents key quantitative data from preclinical and clinical studies, outlines experimental protocols, and provides visual diagrams of the core mechanisms.

The foundational mechanism of Imeglimin involves the modulation of mitochondrial function, which is often impaired in T2D.[5] By targeting cellular energy metabolism, Imeglimin addresses a root cause of β-cell dysfunction and insulin resistance.[3]

The primary mitochondrial effects include:

-

Rebalancing the Electron Transport Chain (ETC): Imeglimin partially and competitively inhibits Complex I while restoring the activity of deficient Complex III.[3][4][5][6] This action redirects substrate flux towards Complex II, helping to normalize electron flow.[7][8]

-

Reducing Oxidative Stress: By modulating ETC activity, Imeglimin significantly decreases the production of mitochondrial reactive oxygen species (ROS), thereby alleviating the oxidative stress that contributes to β-cell damage and insulin resistance.[3][7][9][10]

-

Preventing Cell Death: Imeglimin prevents the opening of the mitochondrial permeability transition pore (mPTP), a critical event in the pathway of apoptosis (programmed cell death), thus preserving cell mass, particularly in pancreatic β-cells.[2][3]

Enhancement of Pancreatic β-Cell Function

Imeglimin significantly improves the function and survival of pancreatic β-cells through multiple pathways.

Amplification of Glucose-Stimulated Insulin Secretion (GSIS)

A hallmark of Imeglimin's action is its ability to amplify insulin secretion in a strictly glucose-dependent manner.[3] Unlike sulfonylureas, it does not stimulate insulin release in low-glucose conditions, minimizing the risk of hypoglycemia.[3] Clinical studies using the hyperglycemic clamp technique have quantified this effect.

Table 1: Effect of Imeglimin on Insulin Secretion in Patients with T2D

| Parameter | Improvement with Imeglimin (vs. Placebo) | p-value | Reference |

|---|---|---|---|

| Insulin Secretory Response (iAUC₀₋₄₅ min) | +112% | 0.035 | [11] |

| First-Phase Insulin Secretion Rate (ISR) | +110% | 0.034 | [11] |

| Second-Phase Insulin Secretion Rate (ISR) | +29% | 0.031 | [11] |

| β-Cell Glucose Sensitivity | +36% | 0.034 |[11] |

The NAD⁺ Salvage Pathway and Calcium Signaling

The mechanism for enhanced GSIS involves an increase in the cellular pool of nicotinamide adenine dinucleotide (NAD⁺). Imeglimin induces the expression of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD⁺ salvage pathway.[5][12] This rise in NAD⁺ has two key consequences:

-

Enhanced ATP Production: NAD⁺ is a critical cofactor for mitochondrial respiration, and its increased availability contributes to greater glucose-stimulated ATP generation.[2][3]

-

Calcium Mobilization: NAD⁺ is a substrate for the enzyme CD38, which converts it to cyclic ADP-ribose (cADPR). cADPR is a second messenger that promotes the influx of calcium (Ca²⁺) into the cell, potentially through TRPM2 channels.[12][13] Elevated intracellular Ca²⁺ is the primary trigger for the exocytosis of insulin-containing granules.[3]

Preservation of β-Cell Mass

Chronic hyperglycemia and glucotoxicity lead to β-cell apoptosis, a key feature of T2D progression. Imeglimin demonstrates a protective effect on β-cells, preserving functional β-cell mass through the inhibition of apoptosis and a modest increase in proliferation.[3][14][15] This anti-apoptotic effect is linked to its mitochondrial actions (preventing mPTP opening) and its ability to modulate endoplasmic reticulum (ER) homeostasis pathways, reducing ER stress.[3][15]

Improvement of Peripheral Insulin Sensitivity

Imeglimin's second major effect is to enhance insulin action in the liver and skeletal muscle.[2]

Inhibition of Hepatic Glucose Production

Imeglimin reduces excessive hepatic glucose production (gluconeogenesis).[3][7][16] It achieves this by decreasing the expression of key gluconeogenic enzymes, including phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[7][16] Mechanistically, this is linked to the partial inhibition of mitochondrial Complex I, which leads to a decrease in the cellular ATP/ADP ratio.[6] This change in cellular energy status contributes to the suppression of the energy-demanding process of gluconeogenesis.

Table 2: Effect of Imeglimin on Hepatic Glucose Production

| Model | Condition | Effect | Reference |

|---|---|---|---|

| STZ-diabetic rats | Hyperinsulinemic clamp | -40% in hepatic glucose production | [3] |

| Rat hepatocytes | In vitro | Dose-dependent decrease in glucose production |[6][7] |

Enhancement of Skeletal Muscle Glucose Uptake

In preclinical models, Imeglimin has been shown to directly stimulate glucose uptake in muscle cells, further contributing to its glucose-lowering effects.[16][17][18]

Table 3: Effect of Imeglimin on Skeletal Muscle Glucose Uptake

| Model | Effect | Reference |

|---|---|---|

| Muscle cell cultures | Up to a 3.3-fold increase in glucose uptake (at 2 mmol/L) | [18] |

| STZ-diabetic rats | Enhanced glucose uptake in muscle in vivo |[5] |

Role of AMP-Activated Protein Kinase (AMPK)

Some studies suggest that Imeglimin's effects on the liver and muscle are mediated, at least in part, by the activation of AMP-activated protein kinase (AMPK).[19][20][21] The altered AMP/ATP ratio resulting from mitochondrial modulation can activate AMPK, a central regulator of cellular energy metabolism.[20] Activated AMPK works to inhibit ATP-consuming pathways like gluconeogenesis and promote ATP-producing pathways like glucose uptake and fatty acid oxidation.

Ancillary Mechanisms and Pleiotropic Effects

Beyond its primary effects on glucose metabolism, Imeglimin has demonstrated benefits for vascular health.

Improvement of Endothelial Function

Mitochondrial dysfunction and oxidative stress are closely linked to endothelial dysfunction, an early step in the development of atherosclerosis.[22] Imeglimin has been shown to improve endothelial function, as measured by flow-mediated dilation (FMD), in patients with T2D.[23][24] This improvement appears to be driven by both glucose-lowering dependent and independent mechanisms, such as the direct reduction of ROS in endothelial cells.[22][23]

Table 4: Effect of Imeglimin on Endothelial Function in Patients with T2D

| Parameter | Before Imeglimin | After 3 Months of Imeglimin | p-value | Reference |

|---|---|---|---|---|

| Fasting FMD (%) | 6.1 | 6.6 | 0.092 | [24][25] |

| 2h Postprandial FMD (%) | 2.3 | 2.9 | 0.013 |[24][25] |

Key Experimental Protocols

Protocol: Hyperglycemic Clamp for GSIS Assessment

-

Objective: To measure the effect of Imeglimin on glucose-stimulated insulin secretion in vivo.

-

Methodology: The study is typically a randomized, double-blind, placebo-controlled design.[11] Patients with T2D undergo a washout period from any prior antihyperglycemic medications. They are then treated with Imeglimin (e.g., 1500 mg twice daily) or a placebo for a defined period (e.g., 7 days).[11] Following treatment, a hyperglycemic clamp is initiated. An intravenous infusion of 20% dextrose is administered and adjusted to raise and maintain plasma glucose at a specific hyperglycemic level (e.g., 180 mg/dL) for a set duration (e.g., 90 minutes). Blood samples are collected at frequent intervals to measure plasma glucose, insulin, and C-peptide.

-

Data Analysis: The insulin secretion rate (ISR) is calculated from C-peptide concentrations through deconvolution. The primary endpoints often include the incremental area under the curve (iAUC) for insulin and the ISR during the first phase (e.g., 0-45 minutes) and second phase of the clamp.[11]

Protocol: Measurement of Hepatic Glucose Production

-

Objective: To determine the direct effect of Imeglimin on gluconeogenesis in liver cells.

-

Methodology: Primary hepatocytes are isolated from rats (e.g., Wistar rats).[6] The cells are incubated in a suitable medium containing gluconeogenic precursors like lactate and pyruvate. The cells are then treated with varying concentrations of Imeglimin or a control vehicle. After a defined incubation period, the medium is collected, and the concentration of glucose produced by the cells is measured using a glucose analyzer.

-

Data Analysis: Glucose production is quantified and compared between control and Imeglimin-treated groups. Parallel experiments may be conducted to measure the cellular ATP/ADP ratio, oxygen consumption rate (using an extracellular flux analyzer), and mitochondrial membrane potential to elucidate the underlying bioenergetic changes.[6]

Protocol: Assessment of Endothelial Function via Flow-Mediated Dilation (FMD)

-

Objective: To evaluate the effect of Imeglimin on vascular endothelial function.

-

Methodology: FMD of the brachial artery is measured in patients before and after a treatment period (e.g., 3 months) with Imeglimin.[24] The assessment is performed in a fasting state and/or postprandially. The diameter of the brachial artery is measured using high-resolution ultrasound. Reactive hyperemia is then induced by inflating a blood pressure cuff on the forearm to suprasystolic pressure for 5 minutes. After the cuff is released, the brachial artery diameter is continuously monitored to record the maximum dilation.

-

Data Analysis: FMD is calculated as the percentage change in artery diameter from baseline to the maximum diameter achieved after cuff release. Results from pre- and post-treatment are compared statistically.[24][25]

References

- 1. Imeglimin: features of the mechanism of action and potential benefits | Kuznetsov | Problems of Endocrinology [probl-endojournals.ru]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase 2 trial with imeglimin in patients with Type 2 diabetes indicates effects on insulin secretion and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanism by which imeglimin inhibits gluconeogenesis in rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucose-Lowering Effects of Imeglimin and Its Possible Beneficial Effects on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Imeglimin – Current Development and Future Potential in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Imeglimin increases glucose-dependent insulin secretion and improves β-cell function in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A novel mechanism of imeglimin‐mediated insulin secretion via the cADPR‐TRP channel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. diabetesjournals.org [diabetesjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. academicmed.org [academicmed.org]

- 18. Imeglimin: A New Promising and Effective Weapon in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Effects of imeglimin on mitochondrial function, AMPK activity, and gene expression in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Glucose-Lowering Effects of Imeglimin and Its Possible Beneficial Effects on Diabetic Complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Improving the Effects of Imeglimin on Endothelial Function: A Prospective, Single-Center, Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Improving the Effects of Imeglimin on Endothelial Function: A Prospective, Single-Center, Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Imeglimin Hydrochloride: A Technical Guide to Preclinical Studies

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Imeglimin is the first in a new tetrahydrotriazine-based class of oral antidiabetic agents known as "glimins".[1][2][3][4][5] Developed to address the core pathophysiological defects of type 2 diabetes (T2D), its mechanism of action is distinct from existing therapeutic classes.[4] Preclinical research has established that imeglimin uniquely targets mitochondrial bioenergetics to produce a dual effect: improving insulin secretion from pancreatic β-cells and enhancing insulin sensitivity in peripheral tissues like the liver and skeletal muscle.[6][7][8][9] This technical guide provides an in-depth summary of the pivotal preclinical studies that have elucidated imeglimin's mechanism, efficacy, and pharmacokinetic profile, offering a comprehensive resource for the scientific community.

Core Mechanism of Action

Imeglimin's therapeutic effects stem from its ability to modulate mitochondrial function, a key factor in the pathophysiology of T2D.[6][8] This modulation results in improved cellular energy metabolism and protection against cell death associated with oxidative stress.[7][8]

The Mitochondrial Hub: Rebalancing Bioenergetics

Preclinical studies have demonstrated that imeglimin directly targets the mitochondrial respiratory chain.[2][7][8] It exerts a mild and partial inhibition of Complex I while simultaneously restoring the activity of Complex III, which is often deficient in diabetic models.[2][6][7][8] This rebalancing of the respiratory chain leads to several beneficial downstream effects:

-

Reduced Oxidative Stress: The modulation of electron flow significantly decreases the production of reactive oxygen species (ROS).[1][2][8]

-

Prevention of Cell Death: Imeglimin inhibits the opening of the mitochondrial permeability transition pore (mPTP), a key event in apoptosis, thereby protecting cells from death.[1][7][8]

-

Enhanced Fatty Acid Oxidation: By redirecting substrate flows toward Complex II, imeglimin promotes an increase in fatty acid oxidation.[2][10]

References

- 1. Imeglimin – Current Development and Future Potential in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Imeglimin: A New Promising and Effective Weapon in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imeglimin: features of the mechanism of action and potential benefits | Kuznetsov | Problems of Endocrinology [probl-endojournals.ru]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Phase 2 trial with imeglimin in patients with Type 2 diabetes indicates effects on insulin secretion and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijraset.com [ijraset.com]

- 10. Imeglimin normalizes glucose tolerance and insulin sensitivity and improves mitochondrial function in liver of a high-fat, high-sucrose diet mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

Imeglimin Hydrochloride's Mitochondrial Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imeglimin is a first-in-class oral antihyperglycemic agent belonging to the glimin class of drugs. Its unique mechanism of action centers on the mitochondria, the powerhouses of the cell, addressing a key pathophysiological feature of type 2 diabetes: mitochondrial dysfunction. This technical guide provides an in-depth exploration of Imeglimin's core mitochondrial targets, detailing its effects on the electron transport chain, reactive oxygen species (ROS) production, ATP synthesis, the mitochondrial permeability transition pore (mPTP), and mitochondrial biogenesis. The guide includes a compilation of quantitative data from various studies, detailed experimental protocols for assessing Imeglimin's mitochondrial effects, and visualizations of the key signaling pathways involved.

Core Mitochondrial Targets of Imeglimin

Imeglimin's therapeutic effects are primarily attributed to its ability to modulate mitochondrial function through several key mechanisms:

-

Rebalancing the Electron Transport Chain: Imeglimin partially and competitively inhibits Complex I of the mitochondrial respiratory chain.[1] This action is distinct from metformin, which acts as an uncompetitive inhibitor.[1][2] Concurrently, Imeglimin restores the activity of Complex III, which is often impaired in type 2 diabetes.[2][3][4] This rebalancing of the electron transport chain is crucial for improving mitochondrial efficiency.

-

Reducing Reactive Oxygen Species (ROS) Production: By modulating the electron transport chain, Imeglimin decreases the production of harmful reactive oxygen species.[2][3][4][5] Specifically, it has been shown to inhibit the reverse electron transfer through Complex I, a significant source of mitochondrial ROS.[5]

-

Enhancing ATP Synthesis: In the context of diabetic models, Imeglimin has been observed to enhance glucose-stimulated ATP generation.[2][3][6] This improvement in cellular energy currency contributes to better pancreatic β-cell function and insulin secretion.

-

Inhibiting the Mitochondrial Permeability Transition Pore (mPTP): Imeglimin prevents the opening of the mitochondrial permeability transition pore, a key event in the initiation of apoptosis or programmed cell death.[2][3][4][5] This protective effect helps to preserve β-cell mass and function.[2][3][6]

-

Promoting Mitochondrial Biogenesis: Studies have shown that Imeglimin treatment can lead to an increase in mitochondrial DNA (mtDNA) copy number, a marker for mitochondrial biogenesis.[4][7][[“]] This suggests that Imeglimin may stimulate the production of new mitochondria, further enhancing cellular metabolic capacity.

Quantitative Data Summary

The following tables summarize the quantitative effects of Imeglimin on various mitochondrial parameters as reported in the scientific literature.

Table 1: Effect of Imeglimin on Mitochondrial Respiration and ATP Production

| Parameter | Model System | Treatment Conditions | Observed Effect | Reference |

| Oxygen Consumption Rate (OCR) | HepG2 cells, mouse primary hepatocytes | 1, 3, 10 mmol/L Imeglimin for 3h | Reduced OCR coupled to ATP production. | [9][10] |

| ATP/ADP Ratio | Primary rat hepatocytes | Dose-dependent | Decreased ATP/ADP ratio. | [1] |

| Glucose-stimulated ATP generation | Islets from diabetic rodents | Not specified | Enhanced. | [2][3][6] |

| NAD+/NADH Ratio | Diabetic GK rat islets | Not specified | Significantly increased by 30-31%. | [2] |

Table 2: Effect of Imeglimin on Reactive Oxygen Species (ROS) and Mitochondrial Biogenesis

| Parameter | Model System | Treatment Conditions | Observed Effect | Reference |

| H2O2 Production | Isolated liver mitochondria from diabetic mice | With succinate as substrate | Substantial decrease. | [4] |

| Mitochondrial ROS | IMS32 cells | High and low glucose conditions | Reduced. | [11] |

| Mitochondrial DNA (mtDNA) Copy Number | T2DM patients (combination therapy) | 6 months | Significantly increased (p < 0.05). | [11][12][13] |

| Mitochondrial DNA (mtDNA) Copy Number | T2DM patients (monotherapy) | 6 months | Not significantly increased (p = 0.18). | [11][12][13] |

| Circulating cell-free mtDNA | T2DM patients (Imeglimin + other OHAs) | 6 months | Significant reduction (–18.5 ± 3.2 copies/μL, p < 0.001). | [14] |

Signaling Pathways

Imeglimin's effects on mitochondria are mediated through complex signaling pathways. The following diagrams illustrate these key pathways.

Caption: Imeglimin's modulation of the electron transport chain and subsequent reduction in ROS.

Caption: Imeglimin's inhibition of the mPTP, preventing apoptosis.

Caption: Imeglimin's role in inducing the NAD+ salvage pathway to enhance GSIS.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mitochondrial effects of Imeglimin.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol outlines the steps for assessing mitochondrial respiration in cultured cells treated with Imeglimin using an Agilent Seahorse XF Analyzer.

Materials:

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Sensor Cartridge

-

Cell culture medium

-

Imeglimin hydrochloride

-

Oligomycin (Complex V inhibitor)

-

FCCP (uncoupler)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

-

Assay medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

-

Sensor Cartridge Hydration: The day before the assay, hydrate the sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.

-

Imeglimin Treatment: On the day of the assay, treat the cells with the desired concentrations of Imeglimin for the specified duration.

-

Medium Exchange: Prior to the assay, remove the culture medium and wash the cells with pre-warmed assay medium. Finally, add the appropriate volume of assay medium to each well.

-

Incubation: Incubate the cell plate at 37°C in a non-CO2 incubator for at least 1 hour to allow the temperature and pH to equilibrate.

-

Instrument Setup: Load the hydrated sensor cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A) in the designated injection ports.

-

Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the measurement protocol. The instrument will measure basal OCR, and then sequentially inject the inhibitors to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Data Analysis: Normalize the OCR data to cell number or protein concentration. Analyze the changes in respiratory parameters in Imeglimin-treated cells compared to controls.

Measurement of Mitochondrial Reactive Oxygen Species (ROS) using Amplex® Red Assay

This protocol describes the measurement of hydrogen peroxide (H2O2), a major ROS, produced by isolated mitochondria treated with Imeglimin.

Materials:

-

Isolated mitochondria

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Superoxide dismutase (SOD) (optional, to convert superoxide to H2O2)

-

Respiratory substrates (e.g., succinate, glutamate/malate)

-

This compound

-

Respiration buffer (e.g., KCl-based buffer with phosphate and EGTA)

-

Fluorescence microplate reader or spectrophotometer

Procedure:

-

Reagent Preparation: Prepare a working solution of Amplex® Red and HRP in the respiration buffer.

-

Mitochondria Preparation: Isolate mitochondria from cells or tissues of interest using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial suspension.

-

Assay Setup: In a 96-well black plate or a fluorometer cuvette, add the respiration buffer, respiratory substrates, and isolated mitochondria.

-

Imeglimin Treatment: Add the desired concentrations of Imeglimin to the appropriate wells.

-

Initiate Reaction: Add the Amplex® Red/HRP working solution to all wells to start the reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence (excitation ~560 nm, emission ~590 nm) at regular intervals for a set period.

-

H2O2 Standard Curve: Generate a standard curve using known concentrations of H2O2 to quantify the amount of ROS produced.

-

Data Analysis: Calculate the rate of H2O2 production and compare the rates between Imeglimin-treated and control mitochondria.

Assessment of Mitochondrial Permeability Transition Pore (mPTP) Opening using Calcein-AM Assay

This protocol details a method to assess the effect of Imeglimin on the opening of the mPTP in live cells.

Materials:

-

Calcein-AM

-

Cobalt chloride (CoCl2)

-

Ionomycin (Ca2+ ionophore, positive control)

-

Cell culture medium

-

This compound

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with Imeglimin for the specified time. Include a positive control group to be treated with an mPTP inducer (e.g., after initial loading).

-

Loading with Calcein-AM: Load the cells with Calcein-AM. Calcein-AM is cell-permeant and is cleaved by intracellular esterases to the fluorescent, membrane-impermeant calcein, which distributes throughout the cytoplasm and mitochondria.

-

Quenching Cytosolic Fluorescence: Add CoCl2 to the cells. CoCl2 quenches the fluorescence of calcein in the cytosol but cannot enter intact mitochondria. Thus, only mitochondrial calcein fluorescence remains.

-

Induction of mPTP Opening (Positive Control): In the positive control group, add ionomycin to induce a massive influx of Ca2+ into the mitochondria, which triggers the opening of the mPTP. This allows CoCl2 to enter the mitochondria and quench the calcein fluorescence.

-

Imaging or Flow Cytometry: Visualize the cells using a fluorescence microscope or quantify the fluorescence using a flow cytometer. A decrease in mitochondrial fluorescence in the presence of CoCl2 indicates mPTP opening.

-

Data Analysis: Compare the mitochondrial fluorescence intensity in Imeglimin-treated cells to that of the control and positive control groups to determine if Imeglimin inhibits mPTP opening.

Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR

This protocol describes the determination of relative mtDNA copy number in cells or tissues treated with Imeglimin using quantitative PCR (qPCR).

Materials:

-

Genomic DNA extraction kit

-

Primers for a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., B2M)

-

qPCR master mix (e.g., SYBR Green-based)

-

qPCR instrument

Procedure:

-

Genomic DNA Extraction: Extract total genomic DNA from Imeglimin-treated and control cells or tissues.

-

Primer Design and Validation: Design or obtain validated primers for a mitochondrial gene and a nuclear reference gene.

-

qPCR Reaction Setup: Set up qPCR reactions for both the mitochondrial and nuclear genes for each DNA sample. Each reaction should contain the appropriate amount of genomic DNA, primers, and qPCR master mix.

-

qPCR Run: Perform the qPCR using a standard thermal cycling protocol, including an initial denaturation, followed by multiple cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample. Calculate the ΔCt (Ct_nuclear - Ct_mitochondrial). The relative mtDNA copy number can then be calculated using the 2^ΔCt method. Compare the relative mtDNA copy number between Imeglimin-treated and control samples.

Conclusion

This compound represents a novel therapeutic approach for type 2 diabetes by directly targeting and ameliorating mitochondrial dysfunction. Its multifaceted mechanism of action, which includes rebalancing the electron transport chain, reducing oxidative stress, enhancing ATP synthesis, inhibiting apoptosis via mPTP closure, and potentially promoting mitochondrial biogenesis, addresses the root causes of cellular dysfunction in diabetes. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate the mitochondrial pharmacology of Imeglimin and develop next-generation therapies targeting cellular bioenergetics.

References

- 1. drexel.edu [drexel.edu]

- 2. researchgate.net [researchgate.net]

- 3. Effects of imeglimin on mitochondrial function, AMPK activity, and gene expression in hepatocytes | 神戸大学学術成果リポジトリ Kernel [da.lib.kobe-u.ac.jp]

- 4. Effect of Imeglimin on mitochondrial function in patients with type 2 diabetes mellitus: a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. fn-test.com [fn-test.com]

- 8. consensus.app [consensus.app]

- 9. PrimoVeNde [liuc.primo.exlibrisgroup.com]

- 10. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of imeglimin on mitochondrial function, AMPK activity, and gene expression in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

- 13. A novel mechanism of imeglimin‐mediated insulin secretion via the cADPR‐TRP channel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Early-Phase Clinical Trials of Imeglimin Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: Imeglimin is a first-in-class oral antihyperglycemic agent belonging to the "glimin" class, characterized by a novel mechanism of action targeting mitochondrial bioenergetics. Early-phase clinical trials have been pivotal in elucidating its pharmacokinetic profile, pharmacodynamic effects, efficacy, and safety. This document provides a comprehensive technical overview of these foundational studies, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows. The findings from these trials demonstrate Imeglimin's dual action of improving insulin secretion and enhancing insulin sensitivity, positioning it as a significant therapeutic agent for type 2 diabetes (T2D).

Core Mechanism of Action

Imeglimin's unique therapeutic effect stems from its ability to correct mitochondrial dysfunction, a key pathological feature of T2D.[1][2] Its mechanism involves a dual action:

-

Enhancement of Pancreatic β-cell Function: Imeglimin amplifies glucose-stimulated insulin secretion (GSIS) and has been shown to preserve β-cell mass in preclinical models.[2][3]

-

Improvement of Insulin Sensitivity: The compound enhances insulin action in peripheral tissues, notably the liver and skeletal muscle, and may inhibit hepatic glucose output.[2][3]

At the molecular level, Imeglimin modulates the mitochondrial respiratory chain by partially inhibiting Complex I and restoring deficient Complex III activity.[1][3] This rebalancing reduces the production of reactive oxygen species (ROS), thereby mitigating oxidative stress, and prevents the opening of the mitochondrial permeability transition pore (mPTP), a key event in cell death pathways.[1][3] Furthermore, Imeglimin enhances ATP production in response to glucose and increases the cellular pool of nicotinamide adenine dinucleotide (NAD+) through the salvage pathway, which may further contribute to GSIS via calcium mobilization.[1][3][4]

Data Presentation from Early-Phase Trials

Quantitative outcomes from key Phase 1 and Phase 2 clinical trials are summarized below.

Table 1: Phase 1 Pharmacokinetic Profile of Imeglimin

| Parameter | Caucasian Subjects | Japanese Subjects | Reference(s) |

| Time to Max. Concentration (Tmax) | 1.0 - 3.5 hours | 1.5 - 3.0 hours | [5] |

| Elimination Half-life (t1/2) | 9.03 - 20.2 hours | 4.45 - 12.0 hours | [5] |

| Dose Proportionality | Less than dose-proportional exposure | Less than dose-proportional exposure | [5] |

| Effect of Food | No significant effect | No significant effect | [5] |

| Primary Route of Excretion | Renal (largely unchanged) | Renal (largely unchanged) | [6] |

Table 2: Efficacy Results from Phase 2 Monotherapy Trials

| Study Details | Primary Outcome | Result (vs. Placebo) | P-value | Reference(s) |

| 18-Week Monotherapy (1500 mg BID, N=59) | LS Mean Difference in AUC Glucose | -429.6 mmol/L·min | 0.001 | [7][8] |

| LS Mean Difference in HbA1c | -0.62% | 0.013 | [7][8] | |

| LS Mean Difference in FPG | -1.22 mmol/L | 0.022 | [7][8] | |

| 24-Week Monotherapy (Japanese) (Dose-ranging, N=299) | Placebo-Corrected HbA1c Reduction | -0.52% (500 mg BID) | - | [9] |

| -0.94% (1000 mg BID) | <0.001 | [9][10] | ||

| -1.00% (1500 mg BID) | <0.001 | [9][10] | ||

| Placebo-Corrected FPG Reduction (1500 mg BID) | -1.4 mmol/L | - | [10] |

Table 3: Efficacy Results from Phase 2 Add-on Therapy Trials

| Study Details | Primary Outcome | Result (vs. Placebo) | P-value | Reference(s) |

| 12-Week Add-on to Metformin (1500 mg BID, N=156) | Placebo-Subtracted HbA1c Decrease | -0.44% | <0.001 | [11] |

| 12-Week Add-on to Sitagliptin (1500 mg BID, N=170) | LS Mean Difference in HbA1c | -0.60% | <0.0001 | [12] |

Table 4: Key Safety and Tolerability Findings

| Observation | Details | Reference(s) |

| Overall Profile | Generally well-tolerated with an acceptable safety profile. | [7][10][11][13] |

| Adverse Events (AEs) | Most AEs were of mild intensity, primarily gastrointestinal. | [5][10] |

| Hypoglycemia | No severe hypoglycemic events reported in pivotal early trials. | [1][2] |

| AE Incidence Example | In an 18-week monotherapy trial, 26.7% of subjects on Imeglimin reported a treatment-emergent AE vs. 58.6% on placebo. | [7][8] |

Experimental Protocols

Detailed methodologies from representative early-phase trials are crucial for understanding the data context.

Protocol: 18-Week Monotherapy Efficacy and Safety Trial[7][8]

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

-

Participant Population: 59 subjects with T2D who were previously treated with stable metformin therapy. A 4-week washout period for metformin preceded randomization.

-

Randomization & Intervention: Subjects were randomized on a 1:1 basis to receive either Imeglimin (1500 mg twice daily) or a matching placebo for 18 weeks.

-

Primary Endpoint: The primary efficacy measure was the change from baseline to week 18 in glucose tolerance, quantified as the area under the curve (AUC) for glucose during a 3-hour oral glucose tolerance test (OGTT).

-

Secondary Endpoints: Key secondary outcomes included changes in glycemic control parameters (HbA1c, Fasting Plasma Glucose [FPG]) and calculated indices of insulin secretion (e.g., C-peptide/glucose ratio, insulinogenic index) and insulin sensitivity (e.g., Stumvoll index, Matsuda index) derived from the OGTT.

-

Safety Assessment: Adverse events, clinical laboratory tests, vital signs, and electrocardiograms were monitored throughout the study.

Protocol: Biomarker Assessment in a Prospective Cohort Study[14][15]

-

Study Design: A prospective cohort study to evaluate the effects of Imeglimin-based therapies on mitochondrial and inflammatory biomarkers.

-

Participant Population: 104 patients with T2D were enrolled and assigned to one of four treatment groups. Inclusion criteria included an HbA1c level between 7% and 10%.

-

Study Groups:

-

Imeglimin monotherapy (1000 mg twice daily)

-

Imeglimin + Metformin

-

Imeglimin + other Oral Hypoglycemic Agents (OHAs)

-

Metformin + other OHAs (Control Group)

-

-

Assessments & Timeline: A comprehensive panel of biomarkers was assessed at baseline and after 6 months of treatment.

-

Biomarkers Measured:

-

Glycemic Control: HbA1c

-

Mitochondrial Stress: Circulating cell-free mitochondrial DNA (ccf-mtDNA)

-

Inflammation: NOD-like receptor family, pyrin domain containing 3 (NLRP3), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Interleukin-18 (IL-18).

-

-

Statistical Analysis: Within-group changes from baseline were assessed using paired t-tests. Repeated measures ANCOVA models were used to analyze group-time interactions for the measured parameters.

Conclusion

The early-phase clinical development program for Imeglimin hydrochloride has successfully established its foundational pharmacokinetic, pharmacodynamic, and safety profile. Phase 1 studies defined its absorption, distribution, metabolism, and excretion characteristics, while Phase 2 trials provided robust evidence of its efficacy in lowering key glycemic markers, both as a monotherapy and as an add-on to existing T2D therapies. The consistent safety profile, notably the low risk of hypoglycemia and generally mild adverse events, further supports its development. The data gathered from these trials, underpinned by a unique mitochondrial mechanism of action, have paved the way for larger, pivotal Phase 3 studies and its eventual approval in select regions for the treatment of type 2 diabetes.

References

- 1. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glucose-Lowering Effects of Imeglimin and Its Possible Beneficial Effects on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Imeglimin population pharmacokinetics and dose adjustment predictions for renal impairment in Japanese and Western patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phase 2 trial with imeglimin in patients with Type 2 diabetes indicates effects on insulin secretion and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Imeglimin: A New Promising and Effective Weapon in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imeglimin, a novel, first in-class, blood glucose-lowering agent: a systematic review and meta-analysis of clinical evidence | British Journal of Diabetes [bjd-abcd.com]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. research.aston.ac.uk [research.aston.ac.uk]

- 13. Efficacy, safety and tolerability of imeglimin in patients with type 2 diabetes mellitus: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Imeglimin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imeglimin is the first in a new class of oral antidiabetic agents known as "glimins".[1] Its mechanism of action is unique, targeting mitochondrial bioenergetics to address the key pathophysiological defects of type 2 diabetes.[2][3] Preclinical and clinical studies have demonstrated that Imeglimin improves glucose homeostasis through a dual mechanism: enhancing glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and improving insulin sensitivity in peripheral tissues like the liver and skeletal muscle.[4][5]

At the cellular level, Imeglimin modulates mitochondrial function, leading to improved cellular energy metabolism, protection against oxidative stress-induced cell death, and restoration of β-cell function.[3][4] These effects are linked to its ability to influence mitochondrial respiratory chain complexes, increase NAD+ levels, and activate AMP-activated protein kinase (AMPK).[1][6][7] These application notes provide detailed protocols for key in vitro assays to investigate the multifaceted mechanism of Imeglimin.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways modulated by Imeglimin hydrochloride.

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro studies on this compound.

Table 1: Effects of Imeglimin on Mitochondrial Respiration and Cellular Energetics

| Cell Type | Assay | Concentration | Effect | Reference |

|---|---|---|---|---|

| HepG2 cells | Oxygen Consumption Rate (OCR) | 10 mM (3 hours) | Significant decrease in basal OCR and ATP production | [8] |

| Mouse Primary Hepatocytes | Oxygen Consumption Rate (OCR) | Not specified | Reduced OCR coupled to ATP production | [6][9] |

| 3T3-L1 Adipocytes | Mitochondrial Complex I Activity | 1 mM (48 hours) | Significantly weakened activity | [8] |

| H9c2 Cardiomyoblasts | Seahorse XFe96 Bioanalyzer | Not specified | Suppressed high-glucose enhanced mitochondrial and glycolytic activities |[10] |

Table 2: Effects of Imeglimin on Glucose-Stimulated Insulin Secretion (GSIS)

| Model | Glucose Condition | Imeglimin Conc. | Effect on Insulin Secretion | Reference |

|---|---|---|---|---|

| Isolated Islets (GK Rats) | 16.7 mM | 10-100 µM | Dose-dependent amplification of GSIS | [11] |

| Isolated Islets (N0STZ Rats) | 16.7 mM | 100 µM | Significant increase vs. high glucose alone | [7] |

| Isolated Islets (Mouse) | 16.6 mM | 100 µM | Enhanced early and late phases of GSIS | [12] |

| Human T2D Patients | Hyperglycemic Clamp | 1500 mg BID (7 days) | +112% increase in insulin secretory response |[13] |

Table 3: Effects of Imeglimin on Cell Viability and Apoptosis

| Cell Line | Stressor | Imeglimin Treatment | Outcome | Reference |

|---|---|---|---|---|

| HMEC-1 | tert-butylhydroperoxide (tBH) | 10 mM (4h) or 100 µM (24h) | Fully prevented tBH-induced cell death | [14] |

| HMEC-1 | Hyperglycemia (33 mM Glucose) | 10 mM (4h) | Prevented cell death and blocked cytochrome c release | [8] |

| IMS32 Schwann Cells | High/Low Glucose | 100 µM | Alleviated mitochondrial dysfunction and prevented apoptosis |[15] |

Table 4: Effects of Imeglimin on AMPK Activation

| Cell Type / Tissue | Imeglimin Concentration | Effect | Reference |

|---|---|---|---|

| HepG2 Cells | 0.25 - 10 mM | Activated AMPK (less potent than metformin) | [16] |

| Mouse Primary Hepatocytes | 0.1 - 10 mM | Activated AMPK (less potent than metformin) | [16] |

| Mouse Liver (in vivo) | 250 mg/kg (i.p.) | Significantly increased phosphorylation of AMPKα |[6] |

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol is designed to assess the effect of Imeglimin on mitochondrial respiration in cultured cells, such as HepG2 hepatocytes, using an extracellular flux analyzer.[6][9][17]

Workflow Diagram:

Materials:

-

Seahorse XFe96/XF24 Extracellular Flux Analyzer and cell culture plates

-

HepG2 cells or other relevant cell line

-

Complete culture medium

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

This compound stock solution

-

Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)

-

BCA Protein Assay Kit

Procedure:

-

Cell Seeding: Seed HepG2 cells into a Seahorse XF cell culture plate at an optimized density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Preparation: Prepare a stock solution of Imeglimin in an appropriate solvent (e.g., DMSO or saline). Prepare working solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in XF assay medium.

-

Assay Medium Change: The next day, remove the culture medium from the cells. Wash gently with pre-warmed XF assay medium. Add the final volume of XF assay medium containing the desired concentration of Imeglimin or vehicle control to each well.

-

Incubation: Place the cell plate in a non-CO₂ incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

-

Cartridge Loading: During the incubation, load the hydrated sensor cartridge with the Mito Stress Test compounds for sequential injection.

-

Seahorse Analysis: Calibrate the instrument and then place the cell plate into the Seahorse XF Analyzer. Run the pre-programmed Mito Stress Test protocol. This will measure basal OCR, followed by OCR after injection of oligomycin (ATP-linked respiration), FCCP (maximal respiration), and rotenone/antimycin A (non-mitochondrial respiration).

-

Data Normalization: After the run, lyse the cells and measure the total protein concentration in each well using a BCA assay. Normalize the OCR data to the protein content of each well.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets

This protocol describes the measurement of insulin secretion from isolated pancreatic islets (e.g., from GK rats or mice) in response to glucose, with and without Imeglimin.[7][11][12]

Materials:

-

Isolated pancreatic islets

-

Krebs-Ringer Bicarbonate (KRB) buffer with 0.1% BSA, containing low glucose (2.8 mM)

-

KRB buffer with 0.1% BSA, containing high glucose (16.7 mM)

-

This compound

-

Insulin ELISA kit

-

Cell culture plates (24-well)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Islet Pre-incubation: Hand-pick islets of similar size and place them in groups of 6-10 into wells of a 24-well plate. Pre-incubate the islets for 60 minutes at 37°C in KRB buffer containing 2.8 mM glucose to establish a basal insulin secretion rate.

-

Basal Secretion: After pre-incubation, replace the buffer with fresh KRB containing 2.8 mM glucose (with or without Imeglimin as a control for basal effects) and incubate for 30-60 minutes. Collect the supernatant for basal insulin measurement.

-

Stimulated Secretion: Replace the buffer with KRB containing high glucose (16.7 mM) with either vehicle control or the desired concentration of Imeglimin (e.g., 100 µM).

-

Incubation: Incubate the islets for 30-60 minutes at 37°C.

-

Sample Collection: After incubation, carefully collect the supernatant from each well. Centrifuge to remove any cellular debris and store at -20°C until analysis.

-

Insulin Measurement: Quantify the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Express the results as the amount of insulin secreted per islet or normalize to total islet protein/DNA content. Compare the insulin secretion in the high glucose plus Imeglimin group to the high glucose alone group.

Protocol 3: Western Blot for AMPK Activation

This protocol details the detection of AMPK activation by measuring the phosphorylation of its alpha subunit at Threonine 172 (Thr172) in cell lysates.[6][16]

Materials:

-

HepG2 cells or other relevant cell line

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and electrophoresis equipment

-

Nitrocellulose or PVDF membranes

-

Chemiluminescent substrate and imaging system

-

BCA Protein Assay Kit

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of Imeglimin or vehicle for a specified time (e.g., 3 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them directly on the plate with ice-cold lysis buffer.

-

Protein Quantification: Scrape the cell lysates, transfer to microcentrifuge tubes, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 3-5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply a chemiluminescent substrate.

-

-

Imaging: Capture the signal using a digital imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total AMPKα.

-

Densitometry Analysis: Quantify the band intensities. Express the results as the ratio of phosphorylated AMPKα to total AMPKα.

Conclusion

The provided protocols and data offer a comprehensive framework for the in vitro investigation of this compound. These assays are crucial for elucidating its detailed molecular mechanisms, which involve a unique interplay between mitochondrial function, cellular energy sensing, and pancreatic β-cell physiology.[4][18] By applying these methods, researchers can further explore the therapeutic potential of Imeglimin and develop next-generation compounds in this novel class of antidiabetic agents.

References

- 1. Imeglimin – Current Development and Future Potential in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glucose-Lowering Effects of Imeglimin and Its Possible Beneficial Effects on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms by Which Imeglimin Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of imeglimin on mitochondrial function, AMPK activity, and gene expression in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. glpbio.com [glpbio.com]

- 9. researchgate.net [researchgate.net]

- 10. Imeglimin Alleviates High-Glucose-Induced Bioenergetic and Oxidative Stress Thereby Enhancing Intercellular Adhesion in H9c2 Cardiomyoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Imeglimin amplifies glucose-stimulated insulin release from diabetic islets via a distinct mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel mechanism of imeglimin‐mediated insulin secretion via the cADPR‐TRP channel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. lifetechindia.com [lifetechindia.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Effects of imeglimin on mitochondrial function, AMPK activity, and gene expression in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Imeglimin prevents human endothelial cell death by inhibiting mitochondrial permeability transition without inhibiting mitochondrial respiration | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

Animal Models for Imeglimin Hydrochloride Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction to Imeglimin Hydrochloride

Imeglimin is a first-in-class oral antihyperglycemic agent belonging to the glimin class of drugs. It has demonstrated efficacy in improving glycemic control in type 2 diabetes (T2D) through a unique, dual mechanism of action: enhancing glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and improving insulin sensitivity in peripheral tissues, particularly the liver and skeletal muscle.[1][2][3] At the molecular level, Imeglimin's effects are attributed to its ability to modulate mitochondrial function. It partially inhibits mitochondrial respiratory chain Complex I while restoring the activity of Complex III, leading to a reduction in reactive oxygen species (ROS) production and an improvement in cellular energy metabolism.[1][2][3] This distinct mechanism of action makes Imeglimin a valuable therapeutic agent and a subject of extensive preclinical research to fully elucidate its pharmacological profile.

This document provides detailed application notes and protocols for the use of various animal models in this compound research, based on established preclinical studies.

Key Animal Models in Imeglimin Research

Several rodent models are instrumental in studying the efficacy and mechanism of action of Imeglimin. These models represent different aspects of T2D pathophysiology, from β-cell dysfunction to insulin resistance.

-

High-Fat, High-Sucrose Diet (HFHSD) Induced Diabetic Mice: This model mimics the common dietary-induced obesity and insulin resistance observed in human T2D.[2]

-

Streptozotocin (STZ)-Induced Diabetic Rats: STZ is a toxin that specifically destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia. This model is useful for studying agents that protect or regenerate β-cells.

-

Zucker Diabetic Fatty (ZDF) Rats: These rats have a genetic mutation that causes obesity, insulin resistance, and progressive β-cell failure, closely resembling the natural progression of T2D.[4][5]

-

Goto-Kakizaki (GK) Rats: This is a non-obese model of T2D characterized by a primary defect in insulin secretion.

Signaling Pathways of Imeglimin

Imeglimin's therapeutic effects are mediated through a complex interplay of signaling pathways that ultimately converge on improving mitochondrial function and cellular energy homeostasis.

Figure 1: Imeglimin's Signaling Pathways

Experimental Workflow

A typical preclinical study to evaluate the efficacy of Imeglimin in a diabetic animal model involves several key stages, from model induction and drug administration to functional and molecular analyses.

Figure 2: Experimental Workflow

Data Presentation

Table 1: Effects of Imeglimin in High-Fat, High-Sucrose Diet (HFHSD) Mice

| Parameter | Control (HFHSD) | Imeglimin (HFHSD) | % Change | Reference |

| Fasting Blood Glucose | ||||

| Glycemia (mmol/L) | ~10.5 | ~8.5 | ↓ ~19% | [2] |

| Oral Glucose Tolerance Test (OGTT) | ||||

| Glucose AUC (mmol/L*min) | ~2500 | ~1500 | ↓ ~40% | [2] |

| Insulin Secretion during ipGTT | Baseline | +98% vs. HFHSD | ↑ 98% | [2] |

| Insulin Signaling | ||||

| p-Akt/Akt ratio (Liver) | Reduced | Increased | - | [2] |

| p-Akt/Akt ratio (Muscle) | Reduced | Increased | - | [2] |

| Mitochondrial Function (Liver) | ||||

| Complex I Activity | Unchanged | Inhibited | - | [2] |

| Complex III Activity | Reduced | Restored | - | [2] |

| ROS Production | Increased | Reduced | - | [2] |

Table 2: Effects of Imeglimin in Streptozotocin (STZ)-Induced Diabetic Rats

| Parameter | Control (STZ) | Imeglimin (STZ) | % Change | Reference |

| Oral Glucose Tolerance Test (OGTT) | ||||

| Glucose AUC (10 days treatment) | - | - | ↓ 35% | [6] |

| Hyperinsulinemic-Euglycemic Clamp | ||||

| Glucose Infusion Rate (GIR) (mg/kg/min) | ~4 | ~12.5 | ↑ 209% | [6] |

| Hepatic Glucose Production (μmol/kg/min) | ~40 | ~24 | ↓ 40% | [6] |

| Insulin Secretion | ||||

| First Phase GSIS (Isolated Pancreas) | Reduced | Increased | - | [1] |

Table 3: Effects of Imeglimin in Zucker Diabetic Fatty (ZDF) Rats

| Parameter | Control (ZDF) | Imeglimin (ZDF) | % Change | Reference |

| Oral Glucose Tolerance Test (OGTT) | ||||

| Glucose Tolerance | Impaired | Improved (-33%) | ↓ 33% | [7] |

| β-Cell Function and Mass | ||||

| Insulinogenic Index | Baseline | +165% | ↑ 165% | [7][8] |

| Pancreatic Insulin Content | Reduced | Increased (+109%) | ↑ 109% | [7] |

| β-Cell Mass | Reduced | Increased (+41%) | ↑ 41% | [7][9] |

| β-Cell Apoptosis | Increased | Decreased (-52%) | ↓ 52% | [7][9] |

| β-Cell Proliferation | Reduced | Increased (+111%) | ↑ 111% | [7] |

| Basal Insulinemia (pmol/L) | 613 ± 82 | 1058 ± 182 | ↑ 72% | [9] |

Experimental Protocols

Protocol 1: Induction and Treatment of HFHSD Mice

Objective: To induce a diabetic phenotype resembling human T2D and evaluate the therapeutic effect of Imeglimin.

Materials:

-

C57BL/6J mice (5-6 weeks old)

-

Standard chow diet

-

High-Fat, High-Sucrose Diet (HFHSD)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Oral gavage needles

Procedure:

-

Acclimatize mice for one week with free access to standard chow and water.

-

Divide mice into a control group (standard diet) and an experimental group (HFHSD) for 16 weeks.[2]

-

After 10 weeks on the respective diets, further divide the HFHSD group into a vehicle-treated group and an Imeglimin-treated group.

-

Administer Imeglimin (e.g., 200 mg/kg, twice daily) or vehicle by oral gavage for the remaining 6 weeks of the study.[2]

-

Monitor body weight and food intake regularly.

-

At the end of the treatment period, perform metabolic assessments as described in the following protocols.

Protocol 2: Oral Glucose Tolerance Test (OGTT) in Rodents

Objective: To assess glucose tolerance and insulin secretion in response to an oral glucose challenge.

Materials:

-

Fasted rodents (e.g., 3-hour fast for ZDF rats, overnight for others)

-

Glucose solution (e.g., 2 g/kg body weight)

-

Blood collection supplies (e.g., tail vein lancets, capillaries)

-

Glucometer

-

ELISA kits for insulin measurement

Procedure:

-

Fast the animals for the specified duration.

-

Administer the final dose of Imeglimin or vehicle one hour before the glucose challenge.[4]

-

Collect a baseline blood sample (T=0) from the tail vein.

-

Administer the glucose solution via oral gavage.

-

Collect blood samples at specified time points (e.g., 10, 20, 30, 60, and 120 minutes) after the glucose load.[4]

-

Measure blood glucose concentrations at each time point.

-

Centrifuge blood samples to separate plasma and store at -20°C for subsequent insulin analysis.

-

Calculate the area under the curve (AUC) for both glucose and insulin.

Protocol 3: Hyperinsulinemic-Euglycemic Clamp in Rats

Objective: To assess whole-body and tissue-specific insulin sensitivity. This is considered the gold standard for this measurement.[10]

Materials:

-

Anesthetized or conscious, catheterized rats

-

Infusion pumps

-

Human insulin solution

-

20% dextrose solution

-

[3-³H]-glucose or other tracer (optional, for measuring glucose turnover)

-

Blood sampling supplies

-

Glucometer

Procedure: A. Surgical Preparation (for conscious rat model):

-

Perform survival surgery to place chronic indwelling catheters in the jugular vein (for infusions) and carotid artery (for blood sampling).[11][12]

-

Allow animals to recover for 4-5 days before the clamp experiment.[13]

B. Clamp Procedure:

-

Fast rats overnight (~15 hours).[1]

-

Administer the final dose of Imeglimin or vehicle 45 minutes before the clamp.[1]

-

Basal Period (optional): Infuse a tracer like [3-³H]-glucose for a 120-minute basal period to measure basal glucose turnover.[3]

-

Clamp Period: a. Start a primed-continuous infusion of human insulin (e.g., prime of 40 mU/kg over 5 min, followed by a continuous infusion of 4 mU/kg/min).[14] b. Simultaneously, begin a variable infusion of 20% dextrose to maintain euglycemia (basal blood glucose level). c. Monitor blood glucose every 5-10 minutes and adjust the dextrose infusion rate accordingly. d. Once a steady state is reached (stable blood glucose with a constant glucose infusion rate), this rate (Glucose Infusion Rate, GIR) serves as a measure of insulin sensitivity. e. Collect blood samples during the steady-state period to measure plasma insulin and tracer concentrations (if applicable).

Protocol 4: Pancreatic Islet Isolation and In Vitro Insulin Secretion Assay

Objective: To assess the direct effect of Imeglimin on glucose-stimulated insulin secretion from isolated pancreatic islets.

Materials:

-

Euthanized rodents

-

Collagenase P solution

-

HBSS (Hank's Balanced Salt Solution)

-

RPMI 1640 medium

-

Density gradient solution (e.g., Ficoll)

-

This compound

-

Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM)

-

ELISA kit for insulin measurement

Procedure: A. Islet Isolation:

-

Cannulate the common bile duct and perfuse the pancreas with cold collagenase P solution.[1][4]

-

Excise the inflated pancreas and digest it in a shaking water bath at 37°C.[4]

-

Terminate the digestion by adding cold HBSS with serum.

-

Wash and filter the digested tissue.

-

Purify the islets from the exocrine tissue using a density gradient centrifugation.[1][4]

-

Hand-pick the islets under a microscope for culture or immediate use.[1]

B. Static Insulin Secretion Assay:

-

Culture isolated islets overnight in RPMI 1640 medium.

-

Pre-incubate groups of islets in a buffer with low glucose (e.g., 2.8 mM) for 1-2 hours.

-

Incubate the islets for a defined period (e.g., 30-60 minutes) in:

-

Low glucose

-

High glucose (e.g., 16.7 mM)

-

High glucose + Imeglimin (at various concentrations)

-

-

Collect the supernatant and measure insulin concentration using an ELISA kit.[15]

C. Islet Perifusion:

-

Place islets in a perifusion chamber and equilibrate with low glucose buffer.

-

Sequentially perifuse the islets with low glucose, high glucose, and high glucose + Imeglimin, collecting fractions at regular intervals.[15]

-

Measure insulin concentration in the collected fractions to assess the dynamics of insulin secretion.[15]

Conclusion

The animal models and experimental protocols detailed in these application notes provide a robust framework for investigating the antidiabetic properties of this compound. By employing these models, researchers can effectively evaluate the impact of Imeglimin on glucose homeostasis, insulin sensitivity, and β-cell function, and further unravel its unique mitochondrial mechanism of action. The provided data tables and diagrams serve as a valuable reference for expected outcomes and the underlying biological pathways.

References

- 1. A Practical Guide to Rodent Islet Isolation and Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. bioscience.co.uk [bioscience.co.uk]

- 4. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Video: A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice [jove.com]

- 6. A protocol for islet isolation from mouse pancreas | Semantic Scholar [semanticscholar.org]

- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 8. researchgate.net [researchgate.net]

- 9. Imeglimin preserves islet β‐cell mass in Type 2 diabetic ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glucose clamp technique: a method for quantifying insulin secretion and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Hyperinsulinemic-Euglycemic Clamp in the Conscious Rat [jove.com]

- 14. Imeglimin lowers glucose primarily by amplifying glucose-stimulated insulin secretion in high-fat-fed rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Imeglimin amplifies glucose-stimulated insulin release from diabetic islets via a distinct mechanism of action | PLOS One [journals.plos.org]

High-performance liquid chromatography (HPLC) for Imeglimin hydrochloride analysis.

Introduction

Imeglimin hydrochloride is an oral antidiabetic agent, the first in a new class of drugs known as 'glimins', used in the treatment of type 2 diabetes.[1] Its unique mechanism of action involves enhancing insulin sensitivity in tissues like the liver and muscle, amplifying glucose-stimulated insulin secretion, and preserving β-cell mass and mitochondrial function.[2] To ensure the quality, efficacy, and safety of this compound in pharmaceutical formulations, robust and reliable analytical methods are essential.[3][4][5] High-performance liquid chromatography (HPLC) is a widely used technique for the precise and sensitive quantification of this compound.[2][3][4][5][6] This document provides detailed application notes and protocols for the analysis of this compound using reverse-phase HPLC (RP-HPLC).

I. Quantitative Data Summary

The following tables summarize the key chromatographic conditions and validation parameters from various published RP-HPLC methods for the analysis of this compound.

Table 1: Chromatographic Conditions for this compound Analysis

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Column | Credchrom C18 (250mm x 4.6 mm, 5µm)[3] | BDS Hypersil™ C18 (250 × 4.6 mm)[7] | BRISA LC2 C18 (25 mm x 0.46 mm, 5µm)[1] | Hypersil ODS C18 (150 x 4.6mm 5µ)[8][9] |

| Mobile Phase | Phosphate Buffer: Acetonitrile (80:20, v/v)[3] | Phosphate buffer (pH 4): Methanol (35:65% v/v)[7] | Methanol: Phosphate buffer (10mM, pH 6.0) (80:20 v/v)[1] | Buffer pH 3.5: Methanol (80:20 v/v)[8][9] |

| Flow Rate | Not Specified | 0.6 mL/min[7] | 1.0 mL/min[1] | 1.0 mL/min[8][9] |

| Detection Wavelength | 241 nm[3] | 241 nm[7] | 243 nm[1] | 240 nm[8] |

| Retention Time | 2.5 min[3] | 4.9 min[7] | 3.097 min[1] | Not Specified |

Table 2: Validation Parameters for this compound HPLC Methods

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Linearity Range (µg/mL) | Not Specified | 30–180[7] | 0.1-30[1] | 80 (working concentration)[8] |

| Correlation Coefficient (R²) | close to 1[3] | 0.999[7] | 1.000[1] | 0.9997[8] |

| Accuracy (% Recovery) | 98.62–100.34[3] | 98.91 - 101.83[7] | 100.83 - 101.23[1] | 98.0 - 102.0[8] |

| Precision (%RSD) | < 2%[3] | < 2%[7] | < 2%[1] | Not Specified |

| LOD (µg/mL) | 0.577722[3] | 14.4[7] | 0.137[1] | Not Specified |

| LOQ (µg/mL) | 1.750673[3] | 43.6[7] | 0.417[1] | Not Specified |

II. Experimental Protocols

This section provides a generalized, detailed protocol for the RP-HPLC analysis of this compound based on common methodologies.

A. Materials and Reagents

-

This compound Reference Standard

-

This compound Tablets (for sample analysis)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate or Sodium Dihydrogen Phosphate (AR Grade)

-

Orthophosphoric Acid (AR Grade)

-

Water (HPLC Grade)

B. Instrumentation

-

High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Data acquisition and processing software.

-

Analytical balance.

-

Sonicator.

-

pH meter.

-

0.45 µm membrane filters.

C. Preparation of Solutions

-

Mobile Phase Preparation (Example based on Method 1):

-

Prepare a phosphate buffer by dissolving a suitable amount of phosphate salt in HPLC grade water to the desired molarity.

-

Adjust the pH of the buffer as required by the specific method using orthophosphoric acid.

-

Mix the phosphate buffer and acetonitrile in the specified ratio (e.g., 80:20 v/v).[3]

-

Degas the mobile phase by sonication for 10-15 minutes before use.

-

-

Diluent Preparation: A mixture of the mobile phase components is typically used as the diluent to ensure compatibility. For instance, a Water:Methanol (80:20) mixture can be used.[7]

-

Standard Stock Solution Preparation (e.g., 1000 µg/mL):

-

Working Standard Solution Preparation:

-

From the standard stock solution, pipette an appropriate volume into a volumetric flask and dilute with the diluent to achieve the desired concentration within the linearity range of the method.

-

-

Sample Solution Preparation (from Tablets):

-

Weigh and finely powder a sufficient number of this compound tablets.

-

Transfer an amount of powder equivalent to a specific dose of this compound into a volumetric flask.

-

Add a significant portion of the diluent and sonicate for an extended period (e.g., 30-60 minutes) with intermittent shaking to ensure complete extraction of the drug.[8]

-

Cool the solution to room temperature and dilute to the mark with the diluent.

-

Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.

-

Further dilute the filtered solution with the diluent as necessary to bring the concentration within the method's calibration range.

-

D. Chromatographic Analysis

-

Set up the HPLC system with the appropriate column and mobile phase.

-

Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure no interfering peaks are present.

-

Perform replicate injections of the standard solution to check for system suitability (parameters like theoretical plates, tailing factor, and %RSD of peak areas).

-

Inject the sample solutions in duplicate.

-

After all injections are complete, wash the column with a suitable solvent mixture (e.g., a higher proportion of the organic solvent).

E. Data Analysis

-

Identify and integrate the peak corresponding to this compound in the chromatograms of the standard and sample solutions.

-

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

-

Calculate the amount of this compound in the pharmaceutical dosage form.

III. Visualizations

Experimental Workflow for HPLC Analysis of this compound

Caption: A flowchart illustrating the key steps in the HPLC analysis of this compound.

Logical Relationship of Method Validation Parameters

Caption: Key parameters for the validation of an HPLC method for this compound analysis.

References

- 1. ajprd.com [ajprd.com]

- 2. Analytical Methods for this compound: A Comprehensive Review of Current Approaches and Advances [ijraset.com]

- 3. journalcsij.com [journalcsij.com]

- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 5. researchgate.net [researchgate.net]

- 6. ijraset.com [ijraset.com]

- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 8. jneonatalsurg.com [jneonatalsurg.com]

- 9. jneonatalsurg.com [jneonatalsurg.com]

Application Note: Quantification of Imeglimin Hydrochloride in Human Plasma using Liquid Chromatography-Mass Spectrometry (LC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imeglimin hydrochloride is an oral antidiabetic drug, the first in the "glimins" class, used in the treatment of type 2 diabetes.[1] It exhibits a unique dual mechanism of action by improving glucose-stimulated insulin secretion and enhancing insulin sensitivity.[2][3][4][5] Accurate and robust bioanalytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note details a sensitive and validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for the quantification of Imeglimin in human plasma.

Mechanism of Action

Imeglimin's therapeutic effects are attributed to its ability to address mitochondrial dysfunction, a key factor in the pathogenesis of type 2 diabetes.[2][4][5] Its mechanism involves:

-

Amplification of glucose-stimulated insulin secretion (GSIS): Imeglimin enhances the release of insulin from pancreatic β-cells in response to glucose.[2][4][5]

-

Improved Insulin Action: It increases insulin sensitivity in the liver and skeletal muscle, potentially by inhibiting hepatic glucose output.[2][4][5]

-

Mitochondrial Regulation: At a cellular level, Imeglimin partially inhibits respiratory chain Complex I and corrects deficient Complex III activity. This rebalancing of mitochondrial activity reduces the production of reactive oxygen species (ROS) and prevents mitochondrial permeability transition pore (mPTP) opening, thereby protecting against cell death.[2][4][5]

Below is a diagram illustrating the proposed mechanism of action of Imeglimin.

Caption: Proposed mechanism of action of Imeglimin.

Experimental Protocols